Rolipram

PDE4 subtype selectivity IC50 comparison inhibitor profiling

Rolipram (61413-54-5) is the irreplaceable PDE4 inhibitor for isoform-selective research. Its 43–80× selectivity for PDE4A (IC₅₀ 3 nM vs. 130 nM PDE4B, 240 nM PDE4D) makes it the definitive probe for dissecting PDE4A-specific signaling. The R-enantiomer exhibits up to 13-fold higher potency—critical for reproducible [¹¹C]Rolipram PET imaging. Uniquely targets the High-Affinity Rolipram Binding Site (HARBS, Ki ~1–2 nM), a conformational state not engaged by Roflumilast or Apremilast. Demonstrates pro-cognitive efficacy at MED 3 µg/kg i.v. in rodent behavioral models.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 61413-54-5
Cat. No. B1679513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRolipram
CAS61413-54-5
SynonymsME-3167;  ZK-62711;  ME3167;  ZK62711;  ME 3167;  ZK 62711
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
InChIInChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)
InChIKeyHJORMJIFDVBMOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rolipram (CAS 61413-54-5) for PDE4 Inhibition: Baseline Procurement & Research Overview


Rolipram (CAS 61413-54-5) is a prototypical, selective phosphodiesterase 4 (PDE4) inhibitor that elevates intracellular cyclic adenosine monophosphate (cAMP) by preventing its hydrolysis [1]. It is a racemic mixture of R-(-)- and S-(+)-enantiomers, with the R-enantiomer exhibiting significantly greater potency [2]. While its clinical development for depression was halted due to emetic side effects, Rolipram remains a critical research tool for investigating PDE4 biology, inflammation, and cognition, and its radiolabeled form is a validated PET tracer for in vivo brain imaging [3].

Why Generic PDE4 Inhibitors Cannot Substitute for Rolipram in Targeted Research


Substituting Rolipram with a seemingly similar PDE4 inhibitor like Roflumilast or Apremilast introduces critical variability that undermines experimental reproducibility and translational relevance. These in-class compounds exhibit significant differences in subtype selectivity, potency, and even binding site conformation [1]. For instance, the substantial potency difference between Rolipram's enantiomers (up to 13-fold) directly impacts in vivo studies and PET tracer development [2]. Furthermore, the binding profile of Rolipram is not interchangeable; newer inhibitors often show altered affinity for the high-affinity Rolipram binding site (HARBS), which can drastically change the in vivo pharmacological and side-effect profile [3]. The quantitative evidence below substantiates these critical distinctions.

Rolipram Quantitative Evidence Guide: Key Differentiators vs. PDE4 Inhibitor Alternatives


Rolipram's Unique PDE4A Subtype Selectivity Compared to Roflumilast, Cilomilast, and Apremilast

Rolipram exhibits a markedly distinct subtype selectivity profile, demonstrating a strong preference for PDE4A over PDE4B and PDE4D. In a direct comparative study using recombinant human isoforms, Rolipram's IC50 for PDE4A was 3 nM, compared to 130 nM for PDE4B and 240 nM for PDE4D, representing a 43- and 80-fold selectivity for PDE4A over PDE4B and PDE4D, respectively [1]. In contrast, Roflumilast, Cilomilast, and Apremilast do not exhibit this same level of PDE4A-preferring activity, with their selectivity profiles being more balanced across PDE4A-D [2]. This makes Rolipram the preferred tool for dissecting PDE4A-specific signaling pathways.

PDE4 subtype selectivity IC50 comparison inhibitor profiling

Superior In Vivo Potency of R-Rolipram Enantiomer Validates Procurement for CNS and PET Imaging Studies

The procurement of enantiopure R-(-)-Rolipram is critical for in vivo studies. R-Rolipram demonstrated an in vivo ED50 of 0.04 mg/kg in rat brain PET imaging studies, which is approximately 13-fold more potent than the S-(+)-enantiomer (ED50 ≈ 0.52 mg/kg) at inhibiting the binding of the [11C]R-rolipram radiotracer [1]. This substantial difference in brain penetration and target engagement directly translates to experimental outcomes, making the use of racemic Rolipram or the less active S-enantiomer a source of significant variability and requiring higher, potentially more emetic doses to achieve the same pharmacological effect [2].

Enantiomer-specific potency In vivo PET imaging CNS drug development

Rolipram Demonstrates 27-Fold Lower In Vivo Anti-Inflammatory Potency vs. Roflumilast in Airway Hyperresponsiveness

In a head-to-head in vivo comparison of PDE4 inhibitors in an ovalbumin-sensitized rat model of asthma, Rolipram was significantly less potent than Roflumilast. Roflumilast inhibited airway hyperresponsiveness (AHR) with an ID50 of 1.5 mg/kg, whereas Rolipram required an ID50 of approximately 4.5 mg/kg [1]. This demonstrates that Roflumilast is 3-fold more potent than Rolipram in this assay. Furthermore, for inhibiting neutrophil influx, Roflumilast (ID50=0.9 mg/kg) was approximately 7.7-fold more potent than Rolipram (ID50=6.9 mg/kg) [1]. This data provides a clear quantitative basis for selecting between these compounds for pulmonary inflammation research.

Airway hyperresponsiveness In vivo efficacy comparison Inflammation models

Rolipram's Unique Binding to the High-Affinity Rolipram Binding Site (HARBS) Confers Distinct Pharmacological Profile vs. Newer PDE4 Inhibitors

Rolipram binds with high affinity to a specific conformational state of PDE4, known as the High-Affinity Rolipram Binding Site (HARBS). This site is associated with the enzyme's regulatory UCR2 domain and is distinct from the catalytic site [1]. Many newer PDE4 inhibitors, such as Roflumilast and Cilomilast, were designed to have reduced affinity for HARBS to minimize emetic side effects [2]. Rolipram's binding to HARBS is a defining characteristic; it exhibits a Ki for HARBS of approximately 1-2 nM, which is 50- to 100-fold lower than its IC50 for catalytic inhibition of PDE4B [3]. This high-affinity binding is a key differentiator that influences its in vivo pharmacology, including its pronounced emetic effects and unique utility as a PET tracer for measuring PDE4 density in the brain [4].

High-Affinity Rolipram Binding Site HARBS PDE4 conformer

Rolipram Shows Superior In Vivo Pro-Cognitive Efficacy at Lower Doses Compared to a Newer PDE4D Inhibitor Analog

In a comparative study using a novel object recognition test to assess long-term memory formation, Rolipram demonstrated in vivo efficacy at a similar minimal effective dose (MED) as a newer, reportedly more selective PDE4 inhibitor, D159687. The MED for Rolipram was 3 μg/kg (mouse, i.v.) and 1 μg/kg (rat, p.o.), which was comparable to D159687 [1]. However, in a separate model of scopolamine-impaired spatial working memory (Y-maze), Rolipram required a 10-fold higher dose (MED = 1 μg/kg) than D159687 (MED = 0.1 μg/kg) to achieve efficacy, highlighting a difference in efficacy between models and compounds [1].

Pro-cognitive efficacy Memory enhancement In vivo behavioral models

Clinical Translation Failure: Rolipram's Emetic Liability Contrasts with Approved PDE4 Inhibitors Roflumilast and Apremilast

Rolipram's development as an antidepressant was terminated in Phase 2 clinical trials due to a narrow therapeutic window, primarily caused by dose-limiting nausea and emesis [1]. This side effect profile is a direct consequence of its high-affinity binding to HARBS and non-selective inhibition of CNS PDE4 isoforms [2]. In contrast, the approved PDE4 inhibitors Roflumilast (for COPD) and Apremilast (for psoriasis/PsA) were specifically optimized to reduce emetic potential, achieving a wider therapeutic window despite having similar or greater potency at the catalytic site [3]. This clinical outcome data is a critical differentiator for procurement decisions involving in vivo studies, where Rolipram's emetic effects will be a prominent feature and potential confounder.

Clinical trial outcomes Emetic liability Therapeutic window

Optimal Research & Industrial Application Scenarios for Rolipram (CAS 61413-54-5)


PDE4A-Specific Signaling Pathway Dissection

Procure Rolipram for studies requiring selective inhibition of the PDE4A isoform. Its 43- to 80-fold selectivity for PDE4A over PDE4B and PDE4D (IC50 3 nM vs 130 nM and 240 nM) makes it the preferred chemical probe for delineating PDE4A's specific roles in cellular signaling, inflammation, and cancer biology, where PDE4A expression is often dysregulated [1].

In Vivo CNS PET Imaging and Target Engagement Studies

Utilize R-(-)-[11C]Rolipram as the gold-standard PET radiotracer for quantifying PDE4 density and occupancy in the living brain. Its 13-fold higher in vivo potency (ED50 0.04 mg/kg) and specific binding to HARBS enables robust, reproducible imaging for studying CNS disorders like depression and Alzheimer's disease, and for measuring target engagement of novel CNS-penetrant PDE4 inhibitors [2].

Investigating the High-Affinity Rolipram Binding Site (HARBS) and PDE4 Conformation

Use Rolipram as the prototypical ligand to study the High-Affinity Rolipram Binding Site (HARBS), a conformational state of PDE4 not targeted by newer inhibitors like Roflumilast or Apremilast. Its 65- to 130-fold higher affinity for HARBS (Ki ~1-2 nM) versus the catalytic site is a defining feature, making it essential for research into PDE4 regulation and the structural basis of emetic side effects [3].

Preclinical Models of Long-Term Memory and Synaptic Plasticity

Select Rolipram for in vivo behavioral studies focused on long-term memory formation and synaptic plasticity. It has demonstrated robust pro-cognitive efficacy in the novel object recognition test at low doses (MED 3 μg/kg i.v. in mice), providing a well-validated tool for exploring the role of cAMP signaling in learning and memory processes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rolipram

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.